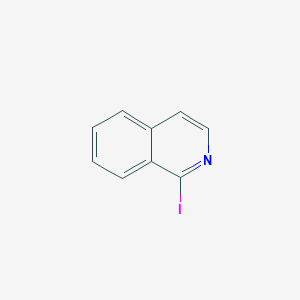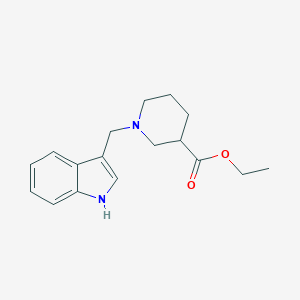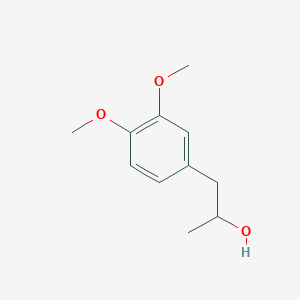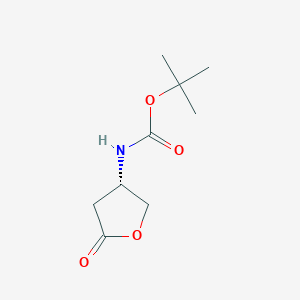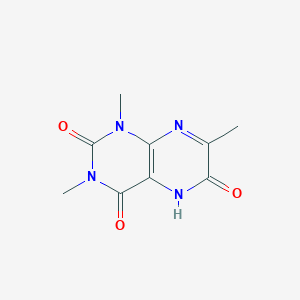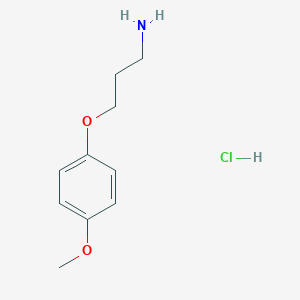
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride, also known as MPHP, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is a research chemical that is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This leads to the stimulant effects of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride, such as increased alertness, energy, and euphoria.
Efectos Bioquímicos Y Fisiológicos
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and dry mouth. At higher doses, 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride can cause hallucinations, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. It is also a potent stimulant that can be used to study the effects of other psychoactive substances. However, one limitation is that 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has a short half-life, which can make it difficult to study its long-term effects. Additionally, 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride. One area of interest is its potential therapeutic applications. 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have antidepressant and anxiolytic effects in animal studies, which could make it a potential treatment for depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride on the brain and body. Finally, more research is needed to understand the potential risks and benefits of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride as a psychoactive substance.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride involves the reaction of 3-(4-methoxyphenoxy)propan-1-ol with hydrochloric acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through a series of steps to obtain 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride hydrochloride. The synthesis of 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It is often used as a reference compound in studies that investigate the effects of other psychoactive substances. 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride has been shown to have stimulant effects on the central nervous system, similar to other amphetamines.
Propiedades
Número CAS |
100840-60-6 |
|---|---|
Nombre del producto |
3-(4-Methoxyphenoxy)propan-1-amine hydrochloride |
Fórmula molecular |
C10H16ClNO2 |
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
3-(4-methoxyphenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-3-5-10(6-4-9)13-8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H |
Clave InChI |
FCKREKWZHYJHFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCN.Cl |
SMILES canónico |
COC1=CC=C(C=C1)OCCCN.Cl |
Sinónimos |
3-(4-METHOXYPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



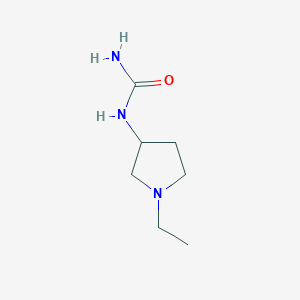
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
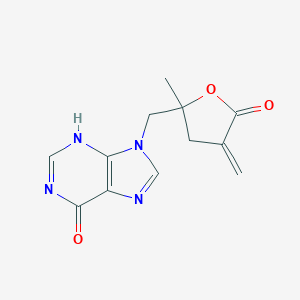
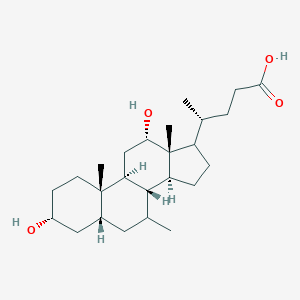
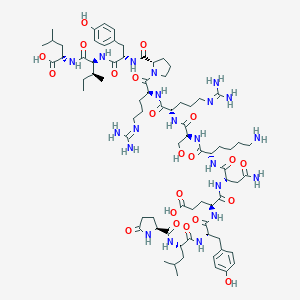
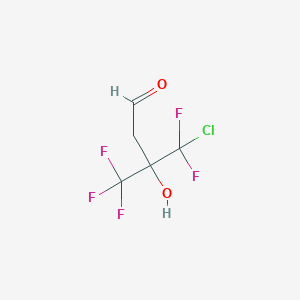
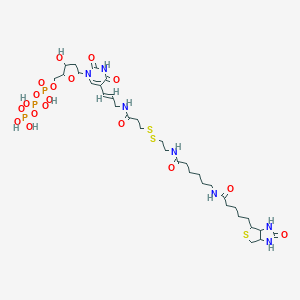

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
